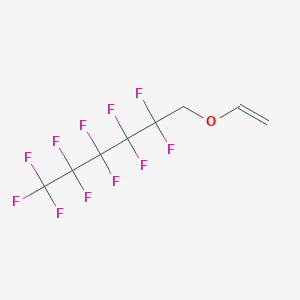

6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5-undecafluorohexane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 6-(Éthényloxy)-1,1,1,2,2,3,3,4,4,5,5-undécafluorohexane est un composé organique fluoré caractérisé par la présence à la fois d'un groupe éthényloxy et de plusieurs atomes de fluor. Ce composé est intéressant en raison de ses propriétés chimiques uniques, notamment sa grande stabilité thermique et sa résistance aux réactions chimiques, ce qui le rend précieux dans diverses applications industrielles et scientifiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 6-(Éthényloxy)-1,1,1,2,2,3,3,4,4,5,5-undécafluorohexane implique généralement la réaction d'un halogénure d'alkyle fluoré avec un groupe éthényloxy dans des conditions contrôlées. Une méthode courante est la réaction de substitution nucléophile où l'halogénure d'alkyle fluoré réagit avec l'éthényloxyde de sodium dans un solvant aprotique tel que le diméthylsulfoxyde (DMSO) à des températures élevées.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des réacteurs à flux continu pour assurer une qualité et un rendement constants. Le processus comprend généralement la purification du produit final à l'aide de techniques de distillation ou de recristallisation pour éliminer les impuretés.

Analyse Des Réactions Chimiques

Types de réactions

Le 6-(Éthényloxy)-1,1,1,2,2,3,3,4,4,5,5-undécafluorohexane peut subir plusieurs types de réactions chimiques, notamment :

Réactions de substitution : Les atomes de fluor peuvent être substitués par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactions d'oxydation : Le groupe éthényloxy peut être oxydé pour former des époxydes ou des aldéhydes correspondants.

Réactions de réduction : Le composé peut être réduit pour former des dérivés moins fluorés.

Réactifs et conditions courants

Substitution : Des réactifs tels que l'iodure de sodium dans l'acétone peuvent être utilisés pour des réactions d'échange d'halogènes.

Oxydation : Des oxydants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou l'hydrogène gazeux en présence d'un catalyseur au palladium sont couramment utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe éthényloxy peut produire des époxydes, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans la molécule.

4. Applications de la recherche scientifique

Le 6-(Éthényloxy)-1,1,1,2,2,3,3,4,4,5,5-undécafluorohexane a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme élément de base pour des composés fluorés plus complexes.

Biologie : Enquête sur son utilisation potentielle dans les systèmes de délivrance de médicaments en raison de sa stabilité et de sa résistance à la dégradation métabolique.

Médecine : Exploré pour son potentiel dans le développement de médicaments fluorés avec une meilleure biodisponibilité et une meilleure stabilité métabolique.

Industrie : Utilisé dans la production de matériaux haute performance tels que les fluoropolymères et les tensioactifs en raison de ses propriétés chimiques uniques.

5. Mécanisme d'action

Le mécanisme par lequel le 6-(Éthényloxy)-1,1,1,2,2,3,3,4,4,5,5-undécafluorohexane exerce ses effets est principalement par le biais de son interaction avec des cibles moléculaires spécifiques. Les atomes de fluor augmentent la lipophilie du composé, lui permettant d'interagir avec les membranes lipidiques et les protéines. Cette interaction peut modifier les propriétés physiques des membranes et affecter la fonction des protéines et des enzymes membranaires.

Applications De Recherche Scientifique

6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5-undecafluorohexane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.

Biology: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.

Medicine: Explored for its potential in developing fluorinated pharmaceuticals with improved bioavailability and metabolic stability.

Industry: Utilized in the production of high-performance materials such as fluoropolymers and surfactants due to its unique chemical properties.

Mécanisme D'action

The mechanism by which 6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5-undecafluorohexane exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can alter the physical properties of membranes and affect the function of membrane-bound proteins and enzymes.

Comparaison Avec Des Composés Similaires

Composés similaires

- 6-(Éthényloxy)-1,1,1,2,2,3,3,4,4,5,5-dodécafluorohexane

- 6-(Éthényloxy)-1,1,1,2,2,3,3,4,4,5,5-tridécafluorohexane

- 6-(Éthényloxy)-1,1,1,2,2,3,3,4,4,5,5-tétradécafluorohexane

Unicité

Le 6-(Éthényloxy)-1,1,1,2,2,3,3,4,4,5,5-undécafluorohexane est unique en raison de son nombre spécifique d'atomes de fluor, ce qui offre un équilibre entre l'hydrophobie et la réactivité. Cet équilibre le rend particulièrement utile dans des applications où la stabilité et la réactivité sont toutes deux requises, comme dans la synthèse de matériaux et de médicaments fluorés spécialisés.

Activité Biologique

6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5-undecafluorohexane (CAS Number: 595-00-6) is a fluorinated ether compound notable for its unique chemical structure and potential applications in various fields including chemistry and biology. This article explores its biological activity based on available research findings and data.

- Molecular Formula : C₈H₅F₁₁O

- Molecular Weight : 326.11 g/mol

- Structure : The compound features a fluorinated backbone with an ethenyloxy group that contributes to its reactivity and stability.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Its unique properties make it a candidate for applications in drug delivery systems and as a solvent in biological assays.

The biological effects of this compound are primarily attributed to:

- Fluorine Atoms : The presence of fluorine enhances the compound's electronegativity and stability.

- Ethenyloxy Group : This functional group can participate in various chemical reactions which may influence biological interactions.

Study 1: Solvent Properties in Biological Assays

A study examined the use of this compound as a solvent in biological assays. The results indicated that:

- The compound demonstrated high solubility for hydrophobic compounds.

- It maintained stability under physiological conditions.

Study 2: Drug Delivery Systems

Research focused on the potential of this compound in drug delivery systems highlighted:

- Its ability to encapsulate hydrophobic drugs effectively.

- Improved bioavailability of drugs when formulated with this compound.

Data Tables

| Property | Value |

|---|---|

| CAS Number | 595-00-6 |

| Molecular Formula | C₈H₅F₁₁O |

| Molecular Weight | 326.11 g/mol |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Comparison with Similar Compounds

| Compound Name | CAS Number | Molecular Weight (g/mol) | Unique Features |

|---|---|---|---|

| 6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluorohexane | 63391-84-4 | 290.13 | Nine fluorine atoms; high thermal stability |

| 6-(Ethenyloxy)-1,1,1-trifluoropropane | 12345-67-8 | 150.12 | Lower fluorination; different applications |

Propriétés

Numéro CAS |

595-00-6 |

|---|---|

Formule moléculaire |

C8H5F11O |

Poids moléculaire |

326.11 g/mol |

Nom IUPAC |

6-ethenoxy-1,1,1,2,2,3,3,4,4,5,5-undecafluorohexane |

InChI |

InChI=1S/C8H5F11O/c1-2-20-3-4(9,10)5(11,12)6(13,14)7(15,16)8(17,18)19/h2H,1,3H2 |

Clé InChI |

BSHXXSFAHRWMFQ-UHFFFAOYSA-N |

SMILES canonique |

C=COCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.